tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
Description
This compound features a bicyclo[1.1.1]pentane (BCP) core, a highly strained carbon framework known for its unique three-dimensional geometry and utility as a bioisostere for aromatic rings or bulky substituents in drug design . The BCP moiety is substituted with an amine group at the 3-position, while the pyrrolidine ring is appended with a tert-butyl carbamate group. The tert-butyl carbamate serves as a protective group for the pyrrolidine nitrogen, improving stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZONGRQBOLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition
A scalable method involves irradiating propellane (4 ) with diacetyl (5 ) in a flow reactor (365 nm LED) to yield diketone 6 (1 kg scale in 6 hours). Subsequent haloform reaction with iodine and sodium hydroxide converts 6 into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ). Decarboxylation and amination of 1 via Hofmann rearrangement or Curtius reaction generates the 3-aminobicyclo[1.1.1]pentane core.
Key Data:
| Step | Conditions | Yield | Scale |
|---|---|---|---|
| Photochemical reaction | Flow reactor, 365 nm, THF, 50°C | 85% | 1 kg/day |
| Haloform reaction | I₂, NaOH, H₂O/EtOH, 80°C, 12 h | 78% | 500 g |
Direct Amination of BCP Derivatives
Alternative routes employ Mitsunobu conditions or nucleophilic substitution. For example, treating 3-hydroxy-BCP with diethyl azodicarboxylate (DEAD) and diphenylphosphoryl azide (DPPA) yields the amine after reduction.
Functionalization of the Pyrrolidine Ring
The pyrrolidine segment is synthesized through mesylation and amination of hydroxy-pyrrolidine precursors.
Protection and Mesylation
(S)-3-Hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in methanol to form tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (34.1 g scale, 89% yield). Mesylation with methanesulfonyl chloride (MsCl) in ethyl acetate affords the mesylate derivative.
Reaction Conditions:
High-Pressure Amination
The mesylated pyrrolidine undergoes amination in an autoclave under ammonia (1.36×10⁷ Pa, 150°C) to yield tert-butyl (R)-3-aminopyrrolidine-1-carboxylate (97% enantiomeric excess).
Coupling of BCP Amine and Pyrrolidine Moieties
The final step involves coupling the BCP amine with the functionalized pyrrolidine.
Nucleophilic Substitution
The BCP amine acts as a nucleophile, displacing a leaving group (e.g., mesylate or iodide) on the pyrrolidine ring. For instance, tert-butyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate reacts with 3-aminopyrrolidine under basic conditions (K₂CO₃, DMF) to form the target compound.
Optimized Conditions:
Reductive Amination
Alternative approaches employ reductive amination between BCP ketones and pyrrolidine amines using sodium cyanoborohydride (NaBH₃CN) in methanol.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization. Structural confirmation is achieved through:
-
NMR Spectroscopy : Distinct signals for BCP (δ 1.8–2.2 ppm) and Boc groups (δ 1.4 ppm).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale |
|---|---|---|---|
| Photochemical + Haloform | High scalability, minimal byproducts | Requires specialized equipment | Industrial |
| Mesylation/Amination | High enantiopurity | High-pressure conditions | Lab-scale |
| Reductive Amination | Mild conditions | Lower yields for steric hindrance | Small-scale |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has potential applications in drug discovery and development:
- Neuropharmacology : The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for studying treatments for neurological disorders.
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders.
Materials Science
In materials science, this compound may serve as a building block for synthesizing novel polymers or materials due to its unique bicyclic structure:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved solubility.
Chemical Biology
Research involving this compound extends into chemical biology:
- Bioconjugation : The reactive sites on the molecule can be utilized for bioconjugation techniques, allowing for the attachment of biological molecules to facilitate targeted drug delivery systems.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Bicyclo[1.1.1]pentane Derivatives
The table below compares the target compound with structurally related BCP derivatives, highlighting key substituents and functional groups:
Functional Group Analysis
- Amine vs. Boronic Acid/Esters : The amine group in the target compound offers nucleophilic reactivity for forming amides or imines, whereas boronic esters (e.g., CAS MDLMFCD13195755) are pivotal in cross-coupling reactions .
- Carbamate vs. Ester Protection : The tert-butyl carbamate in the target compound provides superior stability under basic conditions compared to methyl esters (e.g., CAS 676371-65-6), which may hydrolyze more readily .
- Pyrrolidine vs.
Physicochemical Properties
- Solubility : The amine and carbamate groups in the target compound likely enhance water solubility relative to lipophilic analogs like methyl esters or boronic acids.
- Stability : The tert-butyl carbamate is less prone to hydrolysis than the hydroxymethyl group in CAS 1638765-26-0, which may require protection during synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate?
- Answer : The synthesis typically involves multi-step functionalization of bicyclo[1.1.1]pentane (BCP) cores. Key steps include:
- Borylation or halogenation of BCP to introduce reactive handles (e.g., iodides or bromides for cross-coupling) .
- Amine protection : Use of tert-butyl carbamate (Boc) groups to protect amines during coupling reactions. Deprotection with trifluoroacetic acid (TFA) or HCl is common .
- Pyrrolidine ring formation : Cyclization via reductive amination or nucleophilic substitution. For example, iridium-catalyzed hydrogen borrowing alkylation at room temperature optimizes functional group tolerance .
- Critical Note : Monitor steric hindrance from the BCP core, which may necessitate longer reaction times or elevated temperatures.
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of:
- NMR spectroscopy : Look for characteristic shifts (e.g., tert-butyl protons at ~1.4 ppm, bicyclo protons as sharp singlets) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C14H25N2O2 would be ~253.19 m/z).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Advanced Research Questions
Q. What strategies mitigate steric challenges during functionalization of the bicyclo[1.1.1]pentane moiety?
- Answer :
- Metal-catalyzed cross-coupling : Use Pd or Ni catalysts for Suzuki-Miyaura couplings with aryl/heteroaryl boronic esters, leveraging BCP’s strain-release reactivity .
- Photoredox catalysis : Enables C–H functionalization under mild conditions to avoid decomposition of the strained BCP core .
- Computational modeling : DFT studies predict regioselectivity and transition-state energies for challenging substitutions .
Q. How does the bicyclo[1.1.1]pentane group influence bioactivity compared to traditional aromatic rings?
- Answer :
- Bioisosteric replacement : BCP mimics phenyl rings in drug candidates while improving metabolic stability and reducing logP .
- Target engagement : BCP’s rigidity enhances binding affinity to enzymes (e.g., kinase inhibitors) by pre-organizing the ligand conformation .
- In vivo studies : Compare pharmacokinetics (e.g., AUC, half-life) of BCP-containing analogs vs. phenyl analogs in rodent models .
Q. What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?
- Answer :
- Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic routes prioritizing BCP functionalization .
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., GPCRs, ion channels) .
- ADMET prediction : SwissADME or pkCSM estimate permeability, CYP450 interactions, and toxicity risks .
Q. How to resolve conflicting spectroscopic data for derivatives of this compound?
- Answer :
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation) causing split signals .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .
- Isotopic labeling : Use <sup>13</sup>C or <sup>15</sup>N labels to trace coupling patterns in complex spectra .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
